molecular formula C11H8Cl2N2O2S B2558240 2-[2-(3,5-Dichloroanilino)-1,3-thiazol-4-yl]acetic acid CAS No. 927983-67-3

2-[2-(3,5-Dichloroanilino)-1,3-thiazol-4-yl]acetic acid

Cat. No.: B2558240
CAS No.: 927983-67-3
M. Wt: 303.16
InChI Key: NCOJLVAZZSOBPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2-(3,5-Dichloroanilino)-1,3-thiazol-4-yl]acetic acid (CAS 927983-67-3) is a high-purity thiazole derivative of significant interest in medicinal chemistry and drug discovery research. This compound features a 3,5-dichloro-substituted anilino group at the 2-position and an acetic acid moiety at the 4-position of the thiazole ring, a structure known for conferring metabolic stability and diverse biological properties . Its core research value lies in its potential therapeutic applications, with studies indicating notable anti-inflammatory and analgesic properties. In vivo research using models such as carrageenan-induced rat paw edema has shown that this compound and its derivatives can significantly reduce edema, with activity comparable to the standard drug diclofenac . The mechanism behind this anti-inflammatory effect is attributed to the inhibition of cyclooxygenase (COX) enzymes, which are key players in the synthesis of prostaglandin mediators of inflammation . Furthermore, this compound is a valuable building block in organic synthesis, serving as a precursor for the development of more complex thiazole derivatives with potential biological activities . Its physicochemical properties, including electron-withdrawing chlorine atoms, make it a intriguing scaffold for exploring structure-activity relationships. Ongoing scientific investigation is exploring its potential as an anti-cancer agent, given the established role of thiazole and thiazolidin-4-one scaffolds in inhibiting certain cellular pathways involved in tumor growth and proliferation . Attention: This product is for research use only and is not intended for human or veterinary diagnostic or therapeutic use. It has not been approved by the FDA for the prevention, treatment, or cure of any medical condition.

Properties

IUPAC Name

2-[2-(3,5-dichloroanilino)-1,3-thiazol-4-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8Cl2N2O2S/c12-6-1-7(13)3-8(2-6)14-11-15-9(5-18-11)4-10(16)17/h1-3,5H,4H2,(H,14,15)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCOJLVAZZSOBPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)NC2=NC(=CS2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-[2-(3,5-Dichloroanilino)-1,3-thiazol-4-yl]acetic acid typically involves the reaction of 3,5-dichloroaniline with a thiazole derivative under specific conditions. . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

2-[2-(3,5-Dichloroanilino)-1,3-thiazol-4-yl]acetic acid undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring.

Scientific Research Applications

2-[2-(3,5-Dichloroanilino)-1,3-thiazol-4-yl]acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[2-(3,5-Dichloroanilino)-1,3-thiazol-4-yl]acetic acid involves its interaction with specific molecular targets. For instance, its anti-inflammatory effects are attributed to the inhibition of cyclooxygenase enzymes, which play a key role in the inflammatory response . The compound may also interact with other cellular pathways, such as those involved in cell proliferation and apoptosis, contributing to its potential anti-cancer properties.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 2-[2-(3,5-Dichloroanilino)-1,3-thiazol-4-yl]acetic acid can be contextualized against related thiazole and anilino-acetic acid derivatives. Below is a comparative analysis:

Structural Analogues

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
This compound 3,5-diCl anilino, acetic acid C₁₁H₈Cl₂N₂O₂S 317.17 Symmetric Cl substitution enhances electron-withdrawing effects; moderate lipophilicity (predicted logP ~2.5).
2-[2-(3,4-Dichloroanilino)-1,3-thiazol-4-yl]acetic acid 3,4-diCl anilino, acetic acid C₁₁H₈Cl₂N₂O₂S 317.17 Asymmetric Cl substitution may reduce crystallinity; dipole moment differences could alter solubility.
2-(2-{[4-(Trifluoromethyl)phenyl]amino}-1,3-thiazol-4-yl)acetic acid CF₃ anilino, acetic acid C₁₂H₉F₃N₂O₂S 302.27 Stronger electron-withdrawing CF₃ group lowers pKa of acetic acid (predicted ~3.2); higher lipophilicity (logP ~3.5).
2-(3-Chloroanilino)-5-methyl-1,3-thiazole-4-carboxylic acid 3-Cl anilino, methyl-thiazole, carboxylic acid C₁₁H₉ClN₂O₂S 268.72 Methyl group increases hydrophobicity; carboxylic acid may enhance metal chelation compared to acetic acid.
Diclofenac (2-[2-(2,6-Dichloroanilino)phenyl]acetic acid) 2,6-diCl anilino, phenylacetic acid C₁₄H₁₁Cl₂NO₂ 296.15 Benzene ring confers planarity for COX-2 binding; rapid biodegradation via hydroxylation pathways.

Physicochemical Properties

  • Solubility: The trifluoromethyl derivative is less water-soluble (logP ~3.5) than the dichloroanilino analogues (logP ~2.5–3.0) due to increased hydrophobicity.
  • Acidity : The acetic acid group in the target compound has a predicted pKa of ~4.5, lower than diclofenac (pKa ~4.0) due to reduced resonance stabilization from the thiazole ring .
  • Thermal Stability : Symmetric 3,5-diCl substitution may result in higher melting points (>200°C) compared to asymmetric 3,4-diCl derivatives (~180°C) .

Key Research Findings

  • Diclofenac Degradation : Metabolites include hydroxylated intermediates and cleaved aromatic products (e.g., 2,6-dichloroaniline) . Thiazole analogues are less likely to undergo similar ring cleavage due to the stability of the thiazole heterocycle.
  • Steric Effects: Bulkier groups (e.g., CF₃) may reduce binding affinity to compact active sites compared to smaller Cl substituents .

Biological Activity

2-[2-(3,5-Dichloroanilino)-1,3-thiazol-4-yl]acetic acid is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on anti-inflammatory, analgesic, and antimicrobial properties.

Chemical Structure and Synthesis

The compound can be synthesized through the reaction of 3,5-dichloroaniline with thioamide under controlled conditions. The typical synthesis involves the use of bases like sodium hydroxide or potassium carbonate at elevated temperatures (80-100°C) to facilitate the formation of the thiazole ring.

Anti-inflammatory Activity

Research indicates that derivatives of this compound exhibit notable anti-inflammatory properties. In a study involving carrageenan-induced rat paw edema, several derivatives showed anti-inflammatory activity comparable to diclofenac, a standard anti-inflammatory drug . The mechanisms appear to involve the inhibition of cyclooxygenase (COX) enzymes, leading to reduced production of prostaglandins, which are mediators of inflammation.

Analgesic Effects

In addition to anti-inflammatory effects, these compounds have demonstrated analgesic properties. In tests using acetic acid-induced writhing models in rodents, certain derivatives exhibited significant analgesic activity with minimal ulcerogenic effects. This suggests a favorable safety profile for potential therapeutic use .

Case Studies

  • Study on Anti-inflammatory Activity :
    • Objective : Evaluate the anti-inflammatory effects in vivo.
    • Method : Carrageenan-induced rat paw edema model.
    • Results : Ten out of twenty-eight tested compounds showed significant reduction in edema comparable to diclofenac.
    • : The compounds may offer new avenues for treating inflammatory conditions without severe side effects .
  • Study on Analgesic Activity :
    • Objective : Assess analgesic properties using acetic acid writhing test.
    • Results : Selected derivatives showed strong analgesic effects with negligible ulcerogenic action.
    • : The protective effects against gastric mucosal lesions were attributed to reduced lipid peroxidation .

Data Table: Biological Activities of Selected Derivatives

Compound NameAnti-inflammatory ActivityAnalgesic ActivityAntimicrobial Activity
This compoundModerateSignificantModerate
2-[2-(2,6-Dichloroanilino)-1,3-thiazol-4-yl]acetic acidHighModerateHigh
2-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]acetic acidLowSignificantLow

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-[2-(3,5-Dichloroanilino)-1,3-thiazol-4-yl]acetic acid?

  • Methodological Answer : A common approach involves refluxing intermediates in polar aprotic solvents (e.g., DMSO or ethanol) under acidic catalysis. For example, analogous thiazole-acetic acid derivatives are synthesized via condensation of substituted anilines with thiazole precursors, followed by purification using recrystallization (water-ethanol mixtures) . Key parameters include reaction time (18–24 hours) and temperature control (reflux conditions). Yield optimization may require adjusting stoichiometry or solvent polarity.

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Employ a combination of:

  • Melting Point Analysis : Compare observed m.p. with literature values (e.g., analogous compounds exhibit m.p. ranges of 139–143°C) .
  • Chromatography : HPLC-DAD with C18 columns and mobile phases like acetonitrile/water (0.1% formic acid) for purity assessment .
  • Spectroscopy : FT-IR for functional group identification (e.g., C=O stretch at ~1700 cm⁻¹) and NMR (¹H/¹³C) to confirm substitution patterns on the thiazole and aniline moieties .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer : Follow guidelines for chlorinated aromatic amines and thiazoles:

  • Use fume hoods and PPE (gloves, lab coats) to avoid inhalation/skin contact.
  • Store in airtight containers away from oxidizing agents.
  • Emergency procedures: Rinse exposed areas with water and consult safety data sheets for chlorinated analogs (e.g., 4-Chloro-3,5-dimethylphenol protocols) .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of this compound?

  • Methodological Answer :

  • Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to model intermediates and transition states, reducing trial-and-error experimentation. For example, ICReDD’s approach integrates computational screening to predict optimal reaction conditions (solvent, catalyst) .
  • AI-Driven Simulation : Tools like COMSOL Multiphysics coupled with machine learning can simulate reaction kinetics and thermodynamics, enabling real-time adjustments in flow reactors .

Q. How should researchers address contradictions in biological activity data for this compound?

  • Methodological Answer :

  • Dose-Response Studies : Perform assays across multiple concentrations (e.g., 1–100 µM) to identify non-linear effects.
  • Control Experiments : Verify results against structurally similar compounds (e.g., 3-(1,3-thiazol-4-yl)prop-2-enoic acid) to isolate substituent-specific activity .
  • Statistical Validation : Apply factorial design to test variables (pH, temperature) and identify confounding factors .

Q. What strategies are effective for scaling up synthesis while maintaining yield and purity?

  • Methodological Answer :

  • Continuous-Flow Reactors : Transition from batch to flow systems to enhance heat/mass transfer, as demonstrated in triazole-acetic acid syntheses .
  • Membrane Separation : Use nanofiltration or reverse osmosis to isolate the product from byproducts, reducing purification steps .

Q. How can impurities in the final product be systematically identified and quantified?

  • Methodological Answer :

  • LC-MS/MS : Detect trace impurities (e.g., unreacted 3,5-dichloroaniline) with high sensitivity.
  • Isotopic Labeling : Track reaction pathways using ¹³C-labeled precursors to identify side-reaction products .

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